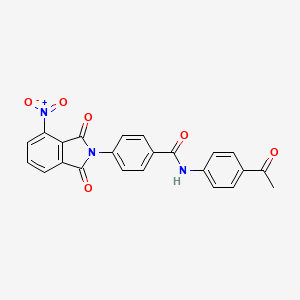![molecular formula C22H25N3O B6022849 N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B6022849.png)
N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide, also known as MIM-D3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activity of various enzymes, including AKT, ERK, and JNK, which are involved in these pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the reduction of inflammation, and the enhancement of cognitive function. This compound has also been shown to have antioxidant properties, which may contribute to its ability to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has some limitations, including its potential toxicity and its limited availability.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide, including the development of more potent analogs, the investigation of its potential applications in other diseases, and the elucidation of its mechanism of action. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity.
Synthesemethoden
N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide can be synthesized through a multi-step process involving the reaction of 2-(1H-imidazol-1-yl)ethanamine with 3-(2-methylphenyl)-3-phenylpropanoyl chloride, followed by the reaction of the resulting intermediate with methylamine. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In neurodegenerative diseases, this compound has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In cardiovascular diseases, this compound has been studied for its potential anti-inflammatory effects and its ability to reduce oxidative stress.
Eigenschaften
IUPAC Name |
N-(2-imidazol-1-ylethyl)-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-18-8-6-7-11-20(18)21(19-9-4-3-5-10-19)16-22(26)24(2)14-15-25-13-12-23-17-25/h3-13,17,21H,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBRTBITNTZGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)N(C)CCN2C=CN=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B6022774.png)
![5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(diethylamino)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6022775.png)
![{1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone](/img/structure/B6022780.png)

![N-(4-chlorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6022798.png)
![1-(2-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6022801.png)

![N-cyclopropyl-2-{[1-(2-cyclopropyl-1-methylethyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B6022816.png)
![7-[3-(4-morpholinyl)propyl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6022818.png)

![N-(2-methoxyethyl)-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-propanamine](/img/structure/B6022828.png)
![11-[(2-hydroxy-1-naphthyl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6022835.png)
![{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}[4-(trifluoromethyl)phenyl]methanone](/img/structure/B6022855.png)